molecular formula C26H30O11 B030632 Phellamurin CAS No. 52589-11-4

Phellamurin

Cat. No. B030632
CAS RN: 52589-11-4
M. Wt: 518.5 g/mol
InChI Key: GRDZTDZJQRPNCN-YIANMRPHSA-N
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Description

Synthesis Analysis

The synthesis and degradation of phellamurin have been explored in studies involving its breakdown by microorganisms such as Aspergillus niger. The degradation process involves the removal of glucose with beta-glucosidase, followed by several steps that ultimately break down its molecular structure to simpler compounds like rho-hydroxymandelic acid and phloroglucinol (Sakai, 1977).

Molecular Structure Analysis

Phellamurin's molecular structure, characterized by its flavonoid skeleton with specific hydroxyl and isoprenyl groups, plays a crucial role in its biological activities and chemical behavior. The detailed structure analysis provides insights into its reactivity and interaction with other molecules, although specific studies focusing on the molecular structure analysis of phellamurin in isolation were not found in the provided search results.

Chemical Reactions and Properties

The chemical properties of phellamurin, including its reactivity and interaction with other substances, are influenced by its flavonoid structure. The degradation study by Aspergillus niger highlights its chemical reactivity, particularly how it can be broken down into simpler molecules through enzymatic actions (Sakai, 1977).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of phellamurin, including its stability, pH dependence, and reactivity with various chemical agents, are inherently related to its flavonoid structure. The enzymatic degradation pathways provide a partial view of its chemical behavior, particularly in biological environments (Sakai, 1977).

Scientific Research Applications

  • Insect Behavior Modulation : Phellamurin acts as a deterrent for oviposition by swallowtail butterflies on a rutaceous plant. This finding indicates its potential use in pest management. The response to Phellamurin varied among butterfly species, with Papilio protenor showing high sensitivity while Papilio xuthus being less affected (Honda & Hayashi, 1995).

  • Impact on Seed Germination and Plant Ecology : Research has shown that Phellamurin can lower the germination rate of seeds, extend germination time, and reduce the adaptability of seedlings to the environment. This can lead to rare seedlings in wild populations of Phellodendron amurense, suggesting an ecological impact (Wang et al., 2013).

  • Antitumor Properties : A study on osteosarcoma cells revealed that Phellamurin suppresses cell viability and induces apoptosis, partially by inhibiting the PI3K/AKT/mTOR pathway. This suggests its potential as an anti-cancer agent (Zhang et al., 2019).

  • Interaction with Medications : Phellamurin has been shown to significantly decrease the absorption of cyclosporin in rats, indicating a serious interaction. This finding is crucial for understanding drug-herb interactions (Chen et al., 2002).

  • Metabolic Fate in Animals : In another study, it was found that Phellamurin is not absorbed in rats, but its hydrolysis to phellamuretin leads to rapid absorption and subsequent conversion to glucuronides. This has implications for its bioavailability and therapeutic efficacy (Chen et al., 2001).

  • Degradation by Microorganisms : Phellamurin can be degraded by Aspergillus niger, resulting in various compounds, which highlights its interactions in natural ecosystems and potential applications in biodegradation studies (Sakai, 1977).

properties

IUPAC Name

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O11/c1-11(2)3-8-14-16(35-26-23(34)21(32)19(30)17(10-27)36-26)9-15(29)18-20(31)22(33)24(37-25(14)18)12-4-6-13(28)7-5-12/h3-7,9,17,19,21-24,26-30,32-34H,8,10H2,1-2H3/t17-,19-,21+,22+,23-,24-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDZTDZJQRPNCN-YIANMRPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200563
Record name Phellamurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phellamurin

CAS RN

52589-11-4
Record name Phellamurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52589-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phellamurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052589114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phellamurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHELLAMURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXB86HY2NK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
238
Citations
H Zhang, H Jiang, H Zhang, J Liu, X Hu… - European journal of …, 2019 - Elsevier
… However, the effects of phellamurin (Phe), a plant flavonone glycoside from the leaves of P. amurense, on osteosarcoma (OS) have never been reported. The effects of Phe on cell …
Number of citations: 27 www.sciencedirect.com
S Sakai - Applied and Environmental Microbiology, 1977 - Am Soc Microbiol
… as phellamurin or one of its degradation products as a sole carbon source, is reported here. Eleven compounds are identified from phellamurin … of the flavonoid phellamurin by A. niger. …
Number of citations: 11 journals.asm.org
HY Chen, TS Wu, JP Wang, SC Kuo… - The Chinese …, 2001 - airitilibrary.com
Phellamurin is a flavonoid glycoside that is abundant in the leaves of Phellodendron Wilson; Hayata et Kanehira (Rutaceae). The metabolism and disposition of phellamurin were …
Number of citations: 6 www.airitilibrary.com
HY Chen, TS Wu, SF Su, SC Kuo, PDL Chao - Planta medica, 2002 - thieme-connect.com
… the coadministration of phellamurin significantly decreased the C … phellamurin with cyclosporin. To ensure the efficacy of cyclosporin, we suggest that the coadministration of phellamurin …
Number of citations: 23 www.thieme-connect.com
HY Chen, TS Wu, YC Hou, SC Kuo… - Journal of Food and …, 2001 - jfda-online.com
Phellamurin is a flavanone glycoside that is abundant in the leaves of Phellodendron wilsonii Hayata et Kanehira (Rutaceae). The disposition kinetics of phellamurin metabolites in rat …
Number of citations: 2 www.jfda-online.com
K Honda, N Hayashi - Journal of chemical ecology, 1995 - Springer
We studied the chemical basis for the differential acceptance of a rutaceous plant.Phellodendron amurense, by ovipositing females of two sympatricPapilio butterflies,P. protenor andP. …
Number of citations: 28 link.springer.com
K Honda, H Ômura, M Chachin, S Kawano… - Journal of chemical …, 2011 - Springer
… We examined whether phellamurin is involved in the differential acceptance of P. amurense … phellamurin and the aqueous fraction on oviposition was tested. The addition of phellamurin …
Number of citations: 16 link.springer.com
M Hasegawa, T Shirato - Journal of the American Chemical …, 1953 - ACS Publications
… The phellamurin separated in long colorlessneedles of mp 205. The yield of phellamurin from 5 kg. … A methanolic solution of phellamurin gives a violet coloration when reduced with zinc …
Number of citations: 29 pubs.acs.org
TS Wu - 嘉南學報6:(轉載論文) A7-A10 J. Chinese Chem. Soc, 1980 - ir.cnu.edu.tw
… workers2) have isolated phellamurin and amurensin from the … after that the structure of phellamurin was corrected as I by … examined, and both phellamurin and amurensin were isolated …
Number of citations: 10 ir.cnu.edu.tw
S Sakai - Phytochemistry, 1974 - cir.nii.ac.jp
Structure of phellamurin | CiNii Research … Structure of phellamurin …
Number of citations: 7 cir.nii.ac.jp

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